Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O3 . It has an average mass of 182.177 Da and a monoisotopic mass of 182.069138 Da .
Synthesis Analysis
The synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate involves heating a solution of the compound in phosphorous oxychloride under reflux . The reaction mixture is then distilled under reduced pressure to remove excess phosphorous oxychloride. The last traces of phosphorous oxychloride are removed by azeotropic distillation with dry benzene, and the crude product is purified by column chromatography .Molecular Structure Analysis
The molecular structure of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is represented by the linear formula C8H10N2O3 . The compound has a molecular weight of 182.18 .Physical And Chemical Properties Analysis
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a solid compound . It has a molecular weight of 182.18 and a molecular formula of C8H10N2O3 . The compound is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemistry
- Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate and its derivatives play a significant role in synthetic chemistry. For instance, they are used in the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate and ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, which are achieved through a simple, high-yield method (Tu Hai-yang, 2009).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZAXNKEIQRZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349827 | |
Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |
CAS RN |
6214-64-8 | |
Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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